Setmelanotide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Setmelanotide acetate is a synthetic peptide drug that acts as an agonist of the melanocortin 4 receptor (MC4R). It is primarily used for the treatment of obesity caused by genetic mutations, specifically pro-opiomelanocortin (POMC) deficiency, proprotein convertase subtilisin/kexin type 1 (PCSK1) deficiency, and leptin receptor (LEPR) deficiency . This compound acetate is marketed under the brand name Imcivree and was approved for medical use in the United States in November 2020 and in the European Union in July 2021 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of setmelanotide acetate involves a complex synthetic route that includes liquid phase fragment condensation. This method is intricate and involves multiple steps to ensure the correct sequence and structure of the peptide . The process typically includes the following steps:

Amino Acid Coupling: The peptide chain is built by coupling amino acids in a specific sequence.

Cyclization: The linear peptide is cyclized to form a disulfide bridge, which is crucial for the biological activity of the compound.

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods: Industrial production of this compound acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Setmelanotide acetate primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions.

Common Reagents and Conditions:

Amino Acid Derivatives: Used for the coupling reactions.

Cyclization Agents: Such as iodine or other oxidizing agents to form the disulfide bridge.

Purification Solvents: Acetonitrile and water are commonly used in HPLC for purification.

Major Products: The major product of these reactions is this compound acetate itself, with the correct sequence and cyclized structure necessary for its biological activity .

Scientific Research Applications

Phase 3 Clinical Trials

-

VENTURE Trial :

- Population : Children aged 2-5 years with POMC or LEPR deficiencies or BBS.

- Duration : 52 weeks.

- Results :

- LEPR Deficiency Study :

Case Studies

- Bardet-Biedl Syndrome :

- Acquired Hypothalamic Obesity :

Research Insights

- Weight Loss Mechanism : Studies indicate that this compound reduces caloric intake significantly while its effects on energy expenditure are still under investigation .

- Respiratory Function : Recent research suggests that this compound may improve hypercapnic chemosensitivity, potentially addressing obesity-related respiratory dysfunctions like sleep apnea .

Summary of Findings

The application of this compound in clinical settings has shown promising results across various genetic forms of obesity:

| Application Area | Population | Key Findings |

|---|---|---|

| POMC Deficiency | Children aged 2-5 | −26% change in BMI; significant hunger reduction |

| LEPR Deficiency | Adults | 53.3% achieved ≥10% weight loss |

| Bardet-Biedl Syndrome | Patients with BBS | Weight loss of up to 12.1%; improved hunger scores |

| Acquired Hypothalamic Obesity | Pediatric patients | Significant BMI changes; enhanced quality of life |

Mechanism of Action

Setmelanotide acetate exerts its effects by acting as an agonist of the melanocortin 4 receptor (MC4R). The MC4R pathway in the hypothalamus is crucial for regulating hunger, caloric intake, and energy expenditure . By activating MC4R, this compound acetate helps restore the signaling pathway that is impaired in individuals with genetic mutations affecting this receptor. This activation leads to increased satiety signals, reduced hunger, and consequently, weight loss .

Comparison with Similar Compounds

Setmelanotide acetate is unique in its high selectivity and potency as an MC4R agonist. It is approximately 20-fold more potent than endogenous alpha-melanocyte-stimulating hormone (α-MSH) in activating MC4R . Similar compounds include:

Bremelanotide: Another melanocortin receptor agonist used for treating hypoactive sexual desire disorder.

Afamelanotide: Used for treating erythropoietic protoporphyria-associated phototoxicity.

These compounds share a similar mechanism of action but are used for different therapeutic indications, highlighting the versatility of melanocortin receptor agonists in treating various conditions.

Biological Activity

Setmelanotide is a novel therapeutic agent primarily developed for the treatment of obesity linked to specific genetic disorders. It acts as an agonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in the regulation of appetite and energy homeostasis. This article delves into the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

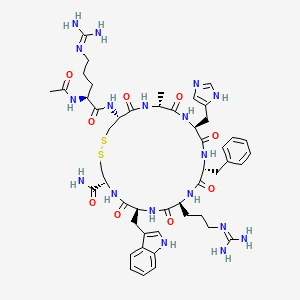

This compound is an eight amino-acid cyclic peptide that selectively binds to and activates MC4R, predominantly located in the hypothalamus, which is integral to appetite regulation. Activation of MC4R leads to decreased appetite and increased energy expenditure. Unlike earlier MC4R agonists, this compound has not shown significant adverse effects on heart rate or blood pressure, making it a safer alternative for patients with obesity due to genetic conditions such as pro-opiomelanocortin (POMC) deficiency, leptin receptor (LEPR) deficiency, and Bardet-Biedl syndrome (BBS) .

Overview of Clinical Trials

Several clinical trials have assessed the efficacy of this compound in various patient populations. Notably, Phase 3 trials have demonstrated significant weight loss and improved hunger scores among participants with genetic obesity syndromes.

Detailed Findings from Key Trials

- POMC/PCSK1/LEPR Deficiency Trials :

- BBS/Alström Syndrome Trials :

Safety Profile

This compound has been generally well tolerated among participants in clinical studies. The most frequently reported adverse events include:

- Injection Site Reactions : Commonly reported but generally mild.

- Hyperpigmentation : Notable increase in skin pigmentation due to MC1R activation.

- Serious Adverse Events : Rare and not directly related to this compound treatment .

Case Study: POMC Deficiency Patient

A notable case involved a pediatric patient with POMC deficiency who underwent treatment with this compound over a year. The patient exhibited a weight loss of over 20%, significant improvements in hunger scores, and no severe adverse effects were reported.

Case Study: BBS Patient

Another case highlighted a BBS patient who experienced a substantial reduction in hyperphagia after six months on this compound, leading to better management of their obesity-related complications.

Properties

CAS No. |

1504602-49-6 |

|---|---|

Molecular Formula |

C55H80N18O15S2 |

Molecular Weight |

1297.5 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;acetic acid |

InChI |

InChI=1S/C49H68N18O9S2.3C2H4O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3*1-2(3)4/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);3*1H3,(H,3,4)/t26-,33+,34+,35-,36+,37+,38+,39+;;;/m1.../s1 |

InChI Key |

PILXXDANZBQUJH-AKVBKPKISA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RM-493; RM493; RM 493; BIM-22493; BIM22493; BIM 22493; IRC-022493; IRC 022493; IRC022493; Setmelanotide. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.